molecular formula C20H18ClNO4 B11080387 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B11080387
M. Wt: 371.8 g/mol
InChI Key: FWPIFXKOVUDJDE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a synthetic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts acylation reaction.

    Formation of the Ester Linkage: The final step involves the formation of the ester linkage through a condensation reaction between the carboxylic acid and an alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: A synthetic cathinone with psychoactive properties.

    1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one: Another synthetic cathinone with similar chemical structure and properties.

    1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one: A synthetic cathinone with a fluorophenyl group.

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H18ClNO4/c1-13-3-2-4-17(9-13)22-11-15(10-19(22)24)20(25)26-12-18(23)14-5-7-16(21)8-6-14/h2-9,15H,10-12H2,1H3

InChI Key

FWPIFXKOVUDJDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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